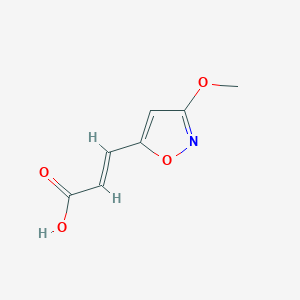
Methyl 5-methylpyrimidine-4-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-methylpyrimidin-4-yl)acetate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-methylpyrimidin-4-yl)acetate typically involves the reaction of 5-methylpyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
5-methylpyrimidine-4-carboxylic acid+methanolcatalystmethyl 2-(5-methylpyrimidin-4-yl)acetate+water
Industrial Production Methods
In an industrial setting, the production of methyl 2-(5-methylpyrimidin-4-yl)acetate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Methyl 2-(5-methylpyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(5-methylpyrimidin-4-yl)acetic acid
Reduction: 2-(5-methylpyrimidin-4-yl)ethanol
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(5-methylpyrimidin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 2-(5-methylpyrimidin-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. For example, pyrimidine derivatives are known to inhibit enzymes involved in nucleic acid synthesis, which can explain their antimicrobial properties.
類似化合物との比較
Similar Compounds
- Methyl 2-(pyrimidin-5-yl)acetate
- Methyl 2-(pyridin-4-yl)acetate
- Methyl 2-(5-fluoropyrimidin-4-yl)acetate
Uniqueness
Methyl 2-(5-methylpyrimidin-4-yl)acetate is unique due to the presence of a methyl group at the 5-position of the pyrimidine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
methyl 2-(5-methylpyrimidin-4-yl)acetate |
InChI |
InChI=1S/C8H10N2O2/c1-6-4-9-5-10-7(6)3-8(11)12-2/h4-5H,3H2,1-2H3 |
InChIキー |
DGSVLXWSQQPGIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CN=C1CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-1H-thieno[3,2-c]pyrazole](/img/structure/B12961061.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12961076.png)
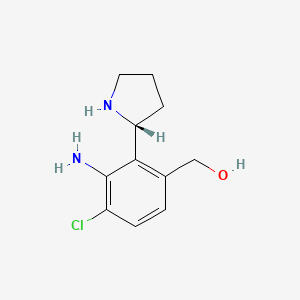

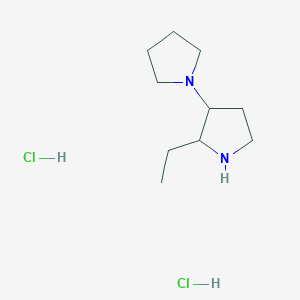
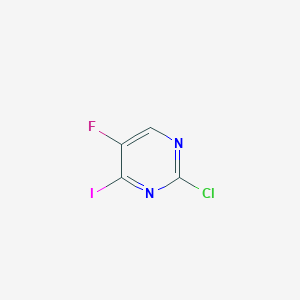
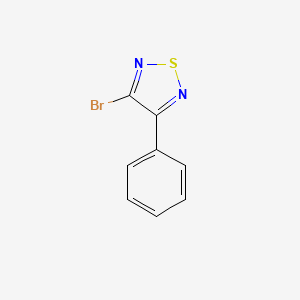

![3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12961124.png)
